N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopentanecarboxamide
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Overview
Description
“N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopentanecarboxamide” is a type of N-heterocyclic compound . It is a part of a series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues .
Synthesis Analysis
These thiazolo[5,4-b]pyridines were efficiently prepared in seven steps from commercially available substances in moderate to good yields . A series of thiazolo[4,5-b]pyridin-2(3H)-one derivatives were obtained via [3 + 3]-cyclization of 4-amino-5H-thiazol-2-one and α,β-unsaturated ketones or α-ketoacids .Molecular Structure Analysis
The structures of these N-heterocyclic compounds were characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .Scientific Research Applications
Antioxidant Activity
Thiazolo[4,5-b]pyridines exhibit potent antioxidant properties. These compounds can scavenge free radicals, protecting cells from oxidative damage. Researchers have identified novel thiazolo[4,5-b]pyridines with high antioxidant activity, making them promising candidates for combating oxidative stress-related diseases .
Antimicrobial Properties
Certain thiazolo[4,5-b]pyridine derivatives demonstrate antimicrobial effects. These compounds inhibit the growth of bacteria, fungi, and other microorganisms. Their activity against pathogens suggests potential applications in developing new antimicrobial agents .
Herbicidal Activity
Thiazolo[4,5-b]pyridines have been investigated for herbicidal properties. These compounds may interfere with plant growth processes, making them relevant in agriculture and weed control .
Anti-inflammatory Effects
Researchers have reported thiazolo[4,5-b]pyridines with anti-inflammatory activity. These molecules could potentially modulate inflammatory pathways and serve as therapeutic agents for inflammatory conditions .
Antitumor Potential
Novel thiazolo[4,5-b]pyridines have been identified as antitumor agents. Their ability to inhibit tumor cell growth and proliferation makes them valuable candidates for cancer therapy .
Histamine H3 Receptor Antagonists
Some thiazolo[4,5-b]pyridines act as histamine H3 receptor antagonists. These compounds may play a role in modulating neurotransmitter release and have implications for neurological disorders .
Mechanism of Action
Target of Action
N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopentanecarboxamide is a compound that primarily targets the PI3Kα enzyme . This enzyme plays a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Mode of Action
The compound N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopentanecarboxamide interacts with its target, the PI3Kα enzyme, by inhibiting its activity . This interaction results in a decrease in the downstream signaling pathways that are activated by this enzyme .
Biochemical Pathways
The inhibition of the PI3Kα enzyme by N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopentanecarboxamide affects several biochemical pathways. These include pathways involved in cell growth, proliferation, and survival . The downstream effects of this inhibition can lead to a decrease in cell proliferation and an increase in cell death .
Pharmacokinetics
The compound’s strong inhibitory activity against the pi3kα enzyme suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopentanecarboxamide’s action include a decrease in cell proliferation and an increase in cell death . These effects are due to the compound’s inhibition of the PI3Kα enzyme and the subsequent decrease in the activation of downstream signaling pathways .
Future Directions
properties
IUPAC Name |
N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c22-16(12-4-1-2-5-12)20-14-9-7-13(8-10-14)17-21-15-6-3-11-19-18(15)23-17/h3,6-12H,1-2,4-5H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMUBCGCFYDRSCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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